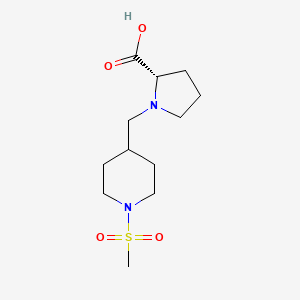

((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline

Description

((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline is a synthetic organic compound featuring a piperidine ring substituted with a methylsulfonyl group at the 1-position and a proline moiety linked via a methylene bridge at the 4-position.

Properties

Molecular Formula |

C12H22N2O4S |

|---|---|

Molecular Weight |

290.38 g/mol |

IUPAC Name |

(2S)-1-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H22N2O4S/c1-19(17,18)14-7-4-10(5-8-14)9-13-6-2-3-11(13)12(15)16/h10-11H,2-9H2,1H3,(H,15,16)/t11-/m0/s1 |

InChI Key |

IDIVIISNCIJPIP-NSHDSACASA-N |

Isomeric SMILES |

CS(=O)(=O)N1CCC(CC1)CN2CCC[C@H]2C(=O)O |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CN2CCCC2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline typically involves multiple steps. One common method includes the reaction of (1-(methylsulfonyl)piperidin-4-yl)methanol with diisobutylaluminium hydride in tetrahydrofuran and dichloromethane at -75°C, followed by treatment with ammonium chloride and hydrogen chloride . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.

Substitution: Nucleophilic substitution reactions can occur, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminium hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohol.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds with a piperidine structure exhibit significant antimicrobial activity. For instance, derivatives similar to ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline have shown effectiveness against various pathogens.

| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen |

|---|---|---|

| A | 0.22 μg/mL | S. aureus |

| B | 0.25 μg/mL | S. epidermidis |

These results highlight the potential of this compound in developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline have been explored in several studies. The compound has demonstrated selective toxicity towards cancer cells while sparing normal cells.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Normal) | >2 | Low |

Mechanistic studies suggest that the compound induces apoptosis in cancer cells, as evidenced by increased caspase activity in treated samples.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly for acetylcholinesterase and urease. This inhibition could be beneficial for conditions such as Alzheimer's disease and urinary tract infections.

Drug Development

((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline is being investigated for its potential in drug formulations targeting various diseases due to its favorable pharmacokinetic properties.

Antimicrobial Evaluation

A study on a series of piperidine derivatives revealed that the incorporation of the methylsulfonyl group significantly enhanced antimicrobial activity compared to non-sulfonamide counterparts.

Anticancer Mechanism

Another investigation highlighted that the compound's mechanism of action involved apoptosis induction in cancer cells, with increased caspase activity observed in treated samples.

Safety Profile

Toxicity studies indicated that ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline did not exhibit acute toxicity in animal models up to doses of 2000 mg/kg, suggesting a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline with structurally related compounds based on substituents, synthesis, and applications:

Key Observations:

Substituent Effects on Reactivity :

- The methylsulfonyl group in the target compound enhances stability and hydrogen-bonding capacity compared to the FMOC group in N-(1-FMOC-piperidine-4-yl)-L-proline, which is acid-labile and used for transient protection in peptide synthesis .

- Benzyl and methoxycarbonyl groups in the 1993-reported compound prioritize lipophilicity and esterase resistance, contrasting with the polar sulfonyl group in the target molecule .

Synthetic Methodologies :

- The target compound’s synthesis likely requires sulfonylation of a piperidine precursor, analogous to the FMOC protection step in . However, the spiro-oxindole derivatives in employ microwave-assisted cycloaddition, emphasizing efficiency for complex heterocycles.

Spectroscopic Characterization :

- The spiro-oxindole derivatives in were characterized via NMR and mass spectrometry, methods likely applicable to the target compound. The absence of methylsulfonyl-specific spectral data in the evidence highlights a research gap.

Biological Activity

The compound ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline is a derivative of L-proline, an amino acid known for its diverse biological roles. This article explores its biological activity, particularly in the context of its potential therapeutic applications against various diseases, including Chagas disease and cancer.

Chemical Structure and Properties

((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline is characterized by the presence of a piperidine ring substituted with a methylsulfonyl group and linked to L-proline. This structural configuration may influence its interaction with biological targets, enhancing its pharmacological properties.

Biological Activity Overview

The biological activity of ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline can be summarized as follows:

- Antiparasitic Activity : The compound has been studied for its effects on Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that proline uptake is crucial for the parasite's metabolism and survival. Inhibitors targeting proline transport have shown promise in disrupting the life cycle of T. cruzi by limiting proline availability, thus impairing ATP production and resistance to oxidative stress .

- Cytotoxicity : Studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of piperidine have been shown to induce apoptosis in MDA-MB-231 breast cancer cells, suggesting that similar compounds could exhibit anticancer properties .

The mechanism by which ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline exerts its biological effects involves several pathways:

- Proline Transport Inhibition : Compounds designed to inhibit proline uptake can significantly reduce the proliferation of T. cruzi by blocking essential metabolic processes .

- Cytotoxic Mechanisms : The cytotoxicity observed in cancer cells may be attributed to the induction of apoptosis through mitochondrial pathways and the disruption of cellular energy metabolism .

Case Study 1: Antiparasitic Efficacy

In a study targeting L-proline uptake in T. cruzi, novel inhibitors were synthesized and tested for their ability to block proline transport. The results indicated that specific derivatives could effectively reduce parasite viability in vitro, highlighting the potential for developing new antiparasitic therapies based on this mechanism .

Case Study 2: Cancer Cell Viability

A series of piperidine derivatives were evaluated for their cytotoxic effects on various cancer cell lines. One compound demonstrated a significant reduction in cell viability at low concentrations (0.1 µM), with a marked increase in late apoptotic cells, indicating a strong potential for therapeutic application in oncology .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.